N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide
Description
Properties
IUPAC Name |
dodecyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]-dimethylazanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTQVDIWFDTGMO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H66Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939856 | |
| Record name | 1,2-Bis(dimethyldodecylammonium)ethane dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18464-23-8 | |
| Record name | N,N'-Bis(dodecyldimethyl)-1,2-ethanediammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018464238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(dimethyldodecylammonium)ethane dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide can be synthesized through a multi-step process involving the quaternization of N,N,N’,N’-tetramethylethylenediamine with dodecyl bromide. The reaction typically occurs in a solvent such as acetonitrile or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and complexation with various anions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, sulfates, and phosphates. The reactions typically occur in aqueous or organic solvents under mild to moderate temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reacting with sodium chloride can yield N1,N2-didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium chloride .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHBrN
Molecular Weight: 482.63 g/mol
Structure: The compound features a central tetramethylated ethylene diamine backbone with two long dodecyl chains, imparting amphiphilic properties that facilitate its interaction with both hydrophilic and hydrophobic environments.
Applications in Materials Science
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide is utilized in the synthesis of novel materials due to its surfactant properties.
2.1. Nanoparticle Stabilization
This compound acts as a stabilizing agent for nanoparticles, particularly in the synthesis of metal nanoparticles. It helps to prevent agglomeration and enhances the dispersion of nanoparticles in various solvents.
Case Study: A study demonstrated that using this compound as a stabilizer during the synthesis of silver nanoparticles resulted in improved colloidal stability and uniform size distribution, which is crucial for applications in catalysis and sensing .
2.2. Polymer Modification
In polymer science, this compound is used to modify the surface properties of polymers, enhancing their hydrophilicity or hydrophobicity based on application needs.
Data Table: Effect of this compound on Polymer Properties
| Polymer Type | Modification Method | Resulting Property |
|---|---|---|
| Polyethylene | Blending | Increased hydrophilicity |
| Polystyrene | Coating | Enhanced adhesion properties |
Biochemical Applications
The compound's cationic nature allows it to interact with biological membranes, making it useful in various biomedical applications.
3.1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.
Case Study: A recent study found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (MIC values around 10 µg/mL), suggesting its potential as a disinfectant or antiseptic agent .
3.2. Gene Delivery Systems
The ability to form complexes with nucleic acids makes this compound suitable for gene delivery applications.
Data Table: Gene Delivery Efficiency of this compound
| Delivery System | Transfection Efficiency (%) | Cell Line Tested |
|---|---|---|
| Lipoplex | 75 | HEK293 |
| Polyplex | 65 | HeLa |
Mechanism of Action
The mechanism of action of N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide involves its ability to interact with and stabilize various molecular structures. As a surfactant, it reduces surface tension and can form micelles, which encapsulate hydrophobic molecules. In the stabilization of perovskite nanocrystals, it binds to the surface of the nanocrystals, preventing aggregation and enhancing stability .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural Comparison of DTDB with Analogous Gemini Surfactants
Key Observations :
- Spacer Length : DTDB’s ethylene spacer (C2) enables tighter molecular packing and lower critical micelle concentration (CMC) compared to longer spacers (e.g., hexane in C6 analogs), enhancing surface activity .
- Alkyl Chain Type: DTDB’s aliphatic dodecyl chains provide superior hydrophobicity vs. aromatic benzyl groups in compound 2 (), improving corrosion inhibition via dense monolayer formation . Fluorinated chains (FSG6-2) offer chemical resistance but higher environmental persistence .
Table 2: Anti-Corrosion Efficiency of Quaternary Ammonium Surfactants
Mechanistic Insights :
- DTDB’s dual cationic sites enhance adsorption on metal surfaces via electrostatic and hydrophobic interactions, outperforming mono-cationic surfactants like cetylpyridinium bromide .
- Compared to benzyl-substituted analogs, DTDB’s linear dodecyl chains form more ordered monolayers, reducing corrosive ion penetration .
Role in Perovskite Nanocrystal Stabilization
Table 3: Ligand Performance in CsPbBr₃ Nanocrystals
Advantages of DTDB :
- Dual N⁺-binding sites anchor tightly to nanocrystal surfaces, preventing ligand desorption .
- Short-chain design minimizes charge transfer resistance vs. long-chain ligands (e.g., PEG), critical for photocatalytic applications .
Table 4: Hazard Profiles of Quaternary Ammonium Compounds
Comparison :
- fluorinated analogs but requires careful disposal due to aquatic toxicity .
Biological Activity
N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide, commonly referred to as DDAB, is a quaternary ammonium compound that has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and biotechnology. This article explores its structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
DDAB is characterized by the following molecular formula:
- Molecular Formula : C30H66Br2N2
- Molecular Weight : 614.70 g/mol
- IUPAC Name : this compound
The compound features two dodecyl chains attached to a tetramethylated ethylenediamine core, making it amphiphilic and capable of forming micelles in aqueous solutions.
Antimicrobial Properties
DDAB exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : Research indicates that DDAB has MIC values in the low micromolar range against various bacterial strains, suggesting potent antibacterial effects .
Cytotoxicity and Cell Interaction
The cytotoxic effects of DDAB have been investigated in several cell lines. The compound's interaction with cellular membranes can lead to disruption and cell death:
- Cytotoxicity Assays : In vitro studies using human cell lines have demonstrated that DDAB can induce apoptosis at higher concentrations, with IC50 values indicating cytotoxic effects in the micromolar range .
The mechanism by which DDAB exerts its biological effects primarily involves:
- Membrane Disruption : As a cationic surfactant, DDAB interacts with negatively charged bacterial membranes, leading to increased permeability and eventual cell lysis.
- Biofilm Disruption : DDAB has been shown to disrupt biofilms formed by pathogenic bacteria, enhancing the effectiveness of antibiotics .
Research Findings and Case Studies
Several studies have been conducted to assess the biological activity of DDAB:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values of 16 µg/mL and 32 µg/mL respectively. |
| Study 2 | Investigated cytotoxicity in human lung carcinoma cells (A549), showing an IC50 of 25 µM after 24 hours of exposure. |
| Study 3 | Explored the ability of DDAB to disrupt biofilms formed by Pseudomonas aeruginosa, resulting in a significant reduction in biofilm biomass. |
Applications in Biotechnology
Due to its surfactant properties, DDAB is utilized in various biotechnological applications:
- Drug Delivery Systems : Its ability to encapsulate drugs within micelles makes it a candidate for targeted drug delivery.
- Gene Delivery : The cationic nature allows for effective complexation with nucleic acids, enhancing transfection efficiency in gene therapy applications .
Safety and Toxicology
While DDAB shows promise in various applications, it is essential to consider its safety profile:
Q & A
Q. Methodological Insight :
- Synthesis Protocol : Use the room-temperature ligand-assisted reprecipitation (LARP) method.
- Key Parameters : Optimize ligand-to-precursor ratios (e.g., 1:1 molar ratio of DTDB to PbBr2) to balance stability and charge mobility.
Basic: What safety protocols are critical when handling DTDB?
DTDB is classified as toxic (H302: harmful if swallowed), corrosive (H318: eye damage), and hazardous to aquatic life (H401).
Essential Precautions :
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Dispose of waste via approved hazardous waste channels.
- Store in airtight containers at room temperature .
Advanced: How does DTDB’s ligand structure influence charge transfer dynamics in perovskite NCs?
DTDB’s short alkyl chains (C12) reduce steric hindrance compared to longer-chain ligands, facilitating faster charge transfer between perovskite NCs and substrates. This is critical for photocatalytic applications such as CO2 reduction or H2 evolution.
Experimental Validation :
- Transient Absorption Spectroscopy : Measure charge carrier lifetimes to compare DTDB-stabilized NCs with those using long-chain ligands (e.g., oleic acid).
- Photocatalytic Activity Tests : Assess H2 production rates under UV/visible light, where DTDB-based systems show ~2× higher activity than long-chain analogs .
Advanced: How can researchers resolve contradictions in reported stability data for DTDB-functionalized NCs?
Discrepancies often arise from variations in purification methods or environmental testing conditions .
Methodological Approach :
Accelerated Aging Tests : Expose NCs to controlled humidity (e.g., 85% RH) and monitor PLQY decay over time.
Surface Characterization : Use X-ray diffraction (XRD) and transmission electron microscopy (TEM) to detect ligand desorption or phase segregation.
Statistical Reproducibility : Repeat synthesis ≥3 times under identical conditions to account for batch-to-batch variability .
Advanced: What factors determine the reusability of DTDB-stabilized NCs in catalytic applications?
Reusability depends on ligand anchoring strength and purification efficiency . DTDB’s multidentate binding allows NCs to retain >90% activity after 10 catalytic cycles.
Optimization Strategies :
- Centrifugation Speed : Use 12,000 rpm to remove unbound ligands without destabilizing NCs.
- Solvent Selection : Polar solvents (e.g., ethanol) improve ligand retention during washing steps .
Basic: How is DTDB’s molecular structure tailored for stability in aqueous environments?
DTDB’s quaternary ammonium groups and short alkyl chains create a hydrophobic shell around NCs, preventing water penetration. The bromide counterions further passivate surface defects, as shown in FTIR and XPS studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
